molecular formula C27H15N3O6 B11561649 (9Z)-9-(9H-fluoren-2-ylmethylidene)-2,4,7-trinitro-9H-fluorene

(9Z)-9-(9H-fluoren-2-ylmethylidene)-2,4,7-trinitro-9H-fluorene

Cat. No.: B11561649
M. Wt: 477.4 g/mol
InChI Key: XNWFIGMQGJHVFZ-RMORIDSASA-N
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Description

(9Z)-9-(9H-fluoren-2-ylmethylidene)-2,4,7-trinitro-9H-fluorene is a complex organic compound that belongs to the class of fluorenes. Fluorenes are polycyclic aromatic hydrocarbons with a wide range of applications in organic electronics, photonics, and as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9Z)-9-(9H-fluoren-2-ylmethylidene)-2,4,7-trinitro-9H-fluorene typically involves multi-step organic reactions. The starting materials are usually fluorenone derivatives, which undergo nitration, followed by condensation reactions to introduce the trinitro and fluorenylmethylidene groups. Common reagents include nitric acid, sulfuric acid, and various organic solvents. Reaction conditions often require controlled temperatures and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production methods for such compounds are generally scaled-up versions of laboratory synthesis. They involve large-scale reactors, precise control of reaction parameters, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(9Z)-9-(9H-fluoren-2-ylmethylidene)-2,4,7-trinitro-9H-fluorene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to different functionalized products.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or metal hydrides, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield fluorenone derivatives, while reduction could produce amino-fluorenes.

Scientific Research Applications

Chemistry

In chemistry, (9Z)-9-(9H-fluoren-2-ylmethylidene)-2,4,7-trinitro-9H-fluorene is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology and Medicine

Industry

In industry, this compound may be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)

Mechanism of Action

The mechanism of action for (9Z)-9-(9H-fluoren-2-ylmethylidene)-2,4,7-trinitro-9H-fluorene depends on its specific application. In organic electronics, its function is related to its ability to absorb and emit light, transfer charge, and interact with other molecular components. Molecular targets and pathways would include interactions with other organic molecules and materials in the electronic device.

Comparison with Similar Compounds

Similar Compounds

    Fluorene: A simpler polycyclic aromatic hydrocarbon with similar structural features.

    9,9’-Bifluorenylidene: Another fluorenylidene derivative with different substituents.

    2,4,7-Trinitrofluorenone: A related compound with similar nitro groups but different overall structure.

Uniqueness

(9Z)-9-(9H-fluoren-2-ylmethylidene)-2,4,7-trinitro-9H-fluorene is unique due to its specific combination of fluorenylidene and trinitro groups, which confer distinct chemical and physical properties. These properties make it valuable for specialized applications in organic synthesis and materials science.

Properties

Molecular Formula

C27H15N3O6

Molecular Weight

477.4 g/mol

IUPAC Name

(9Z)-9-(9H-fluoren-2-ylmethylidene)-2,4,7-trinitrofluorene

InChI

InChI=1S/C27H15N3O6/c31-28(32)18-6-8-22-24(12-18)23(25-13-19(29(33)34)14-26(27(22)25)30(35)36)10-15-5-7-21-17(9-15)11-16-3-1-2-4-20(16)21/h1-10,12-14H,11H2/b23-10-

InChI Key

XNWFIGMQGJHVFZ-RMORIDSASA-N

Isomeric SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)/C=C\4/C5=C(C=CC(=C5)[N+](=O)[O-])C6=C4C=C(C=C6[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)C=C4C5=C(C=CC(=C5)[N+](=O)[O-])C6=C4C=C(C=C6[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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